1-benzyl-5-bromo-1H-indole
Overview
Description
1-Benzyl-5-bromo-1H-indole is a compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in various biological systems. The presence of a bromine atom at the 5-position and a benzyl group attached to the nitrogen of the indole ring can influence the reactivity and properties of the molecule, making it a valuable intermediate for chemical synthesis and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of indole derivatives often involves multi-step reactions that can include functionalization at specific positions on the indole ring. For instance, the synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a related compound, was achieved through a series of reactions including benzylation, reduction, bromination, and the Bischler-Möhlau synthesis, which is known for its efficiency and high yield . Although not directly related to 1-benzyl-5-bromo-1H-indole, this synthesis pathway highlights the typical steps that might be involved in the synthesis of substituted indoles.
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, with various substituents affecting the overall geometry and electronic distribution. For example, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was determined using X-ray single crystal diffraction, and the Hirshfeld surface analysis was used to evaluate intermolecular interactions . These techniques are crucial for understanding the three-dimensional arrangement and potential reactivity sites of indole derivatives.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, often facilitated by the presence of substituents that can direct the course of the reaction. For example, the synthesis of benzothieno[3,2-b]indole derivatives involved a cascade sequence mediated by cuprous bromide and tert-butyl hydroperoxide, where the pyrrole and thiophene rings were constructed . Similarly, 1-benzyl-5-bromo-1H-indole could undergo reactions where the benzyl group and bromine atom play a role in directing the reaction pathway.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For instance, the fluorescence properties of 5-hydroxy benzo[g]indoles were studied, showing good quantum yields and the ability to sense Fe3+ ions through fluorescence "Turn-off" . Although not directly related to 1-benzyl-5-bromo-1H-indole, these findings suggest that substituted indoles can exhibit unique optical properties. Additionally, the thermal stability of indole derivatives, as shown by the good thermal stability of a related compound up to 215 °C, is an important aspect of their physical properties .
Scientific Research Applications
Synthesis and Derivatives
1-Benzyl-5-bromo-1H-indole and its derivatives have been a subject of research due to their wide range of applications in medicine and pharmacology. The indole structure is known for its high physiological activity, forming the basis of numerous compounds with biochemical and physiological value. Arylindoles, a significant derivative, have been synthesized using various methods, including the Ulman reaction and palladium-catalyzed techniques. These methods, however, face challenges such as high temperatures, the need for expensive catalysts, and inert conditions, prompting research into alternative synthesis methods (Syromolotov et al., 2019).
Anti-Proliferative and Anti-Estrogenic Properties
Research has indicated that indole derivatives, such as 1-benzyl-indole-3-carbinol, can have significant anti-proliferative and anti-estrogenic properties. This particular derivative has shown an approximate 1000-fold enhanced potency in suppressing the growth of human breast cancer cells compared to its analogues. It has also been effective in inhibiting estrogen receptor-alpha protein production, suggesting its potential as a therapeutic agent for treating indole-sensitive cancers (Nguyen et al., 2010).
Multicomponent Cascade Reactions
In the field of organic chemistry, 1-benzyl-5-bromo-1H-indole has been used in novel synthetic approaches for indole derivatives. Copper-catalyzed one-pot multicomponent cascade reactions have been developed to create a variety of indole-based products. This method offers advantages such as the use of readily available starting materials and mild reaction conditions, leading to easily tunable selectivity for different products (Li et al., 2015).
Antifouling Applications
Indole derivatives derived from marine organisms have shown excellent antifouling properties, with the potential to replace toxic antifoulants in marine coatings. Synthesized indole derivatives have demonstrated significant inhibition rates against marine algae and bacteria, suggesting their suitability as anti-fouling compounds. Their effectiveness in marine environments has been confirmed through non-invasive Micro-test Technology and marine antifouling tests (Feng et al., 2019).
Antimicrobial and Anticancer Activities
Indole derivatives, specifically 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promising activity against various bacterial strains and have displayed potent efficacy against ovarian cancer xenografts in animal models (El-Sawy et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-5-bromoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXJFUYUNHLBGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301419 | |
Record name | 1-benzyl-5-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-bromo-1H-indole | |
CAS RN |
10075-51-1 | |
Record name | 1-Benzyl-5-bromoindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10075-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 143237 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10075-51-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzyl-5-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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